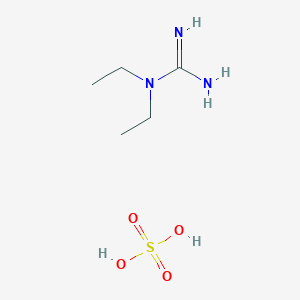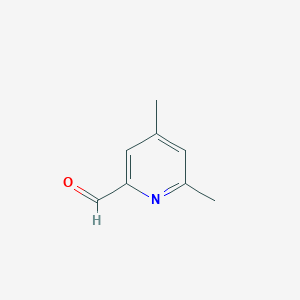
2-氯-3-(4-甲基哌嗪-1-基)萘-1,4-二酮
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the InChI code for a similar compound, 3-chloro-2-(4-methyl-1-piperazinyl)phenylamine, is 1S/C11H16ClN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of new 1,4-naphtho- and benzoquinone derivatives possessing N-, S-, O-substituted groups were synthesized from 2,3-dichloro-1,4-naphthoquinone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a similar compound, 2-chloro-3-(4-methylpiperazin-1-yl)pyrazine, is 212.68 .科学研究应用
抗真菌和抗菌特性
2-氯-3-(4-甲基哌嗪-1-基)萘-1,4-二酮因其有效的抗真菌和抗菌活性而受到研究。Tandon 等人(2010 年)的一项研究合成了包括该化合物在内的各种 1,4-萘醌衍生物,发现它们对毛癣菌具有显着的抗真菌活性,超过了一些临床上流行的抗真菌药物 (Tandon, Maurya, Verma, Kumar, & Shukla, 2010)。
金属离子的化学传感器
Gosavi-Mirkute 等人(2017 年)研究了相关萘醌衍生物作为过渡金属离子化学传感器的应用。他们的研究结果表明,这些化合物(包括 2-氯-3-(4-甲基哌嗪-1-基)萘-1,4-二酮的变体)对某些金属离子(如 Cu2+)表现出选择性识别和比色响应 (Gosavi-Mirkute 等人,2017)。
光化学性质和太阳能电池
与 2-氯-3-(4-甲基哌嗪-1-基)萘-1,4-二酮密切相关的硫萘醌衍生物已用于染料敏化太阳能电池 (DSSC)。Mahadik 等人(2020 年)的一项研究表明,这些化合物用作光敏剂,会显着影响 DSSC 中的电荷传输和光伏性能,展示了在可再生能源技术中的新应用 (Mahadik 等人,2020)。
金属离子引起的荧光发射变化
Jali 等人(2013 年)探讨了各种 1,4-萘醌衍生物的荧光发射变化,表明这些化合物(包括与 2-氯-3-(4-甲基哌嗪-1-基)萘-1,4-二酮 相似的结构)在与不同金属离子相互作用时表现出选择性荧光响应 (Jali, Masud, & Baruah, 2013)。
杂环化合物的合成
该化合物已用于合成具有潜在生物活性的各种杂环化合物。Mathew 等人(2009 年)的一项研究合成了氨基取代的 1,4-萘醌,包括 2-氯-3-(4-甲基哌嗪-1-基)萘-1,4-二酮,并评估了它们的抗丝虫活性,证明了它们在开发新的治疗剂中的潜力 (Mathew, Karunan, Srinivasan, & Muthuswamy, 2009)。
晶体结构和分子相互作用
已经研究了 2-氯-3-(4-甲基哌嗪-1-基)萘-1,4-二酮衍生物的晶体结构和分子相互作用,以了解它们的物理化学性质。Yıldırım 等人(2019 年)确定了密切相关化合物的晶体结构,这可以为设计用于各种应用的更有效的衍生物提供见解 (Yıldırım, Yıldız, Bayrak, Şahin, & Tuyun, 2019)。
光活性化合物的合成
Naito 等人(1984 年)探索了 2-氯-1,4-萘醌(一种结构相似的化合物)的光化学 2+2 环加成反应,为合成具有各种领域潜在应用的光活性化合物(例如有机电子或光动力疗法)开辟了途径 (Naito, Makita, & Kaneko, 1984)。
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-17-6-8-18(9-7-17)13-12(16)14(19)10-4-2-3-5-11(10)15(13)20/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNUJEHGUYLPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212456 | |
| Record name | Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione | |
CAS RN |
6312-48-7 | |
| Record name | Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002608219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)


![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)








